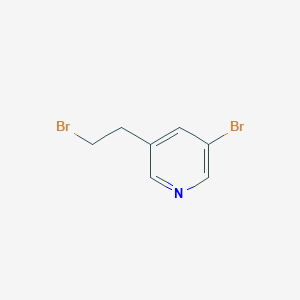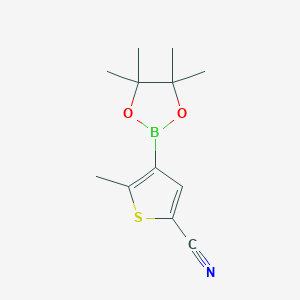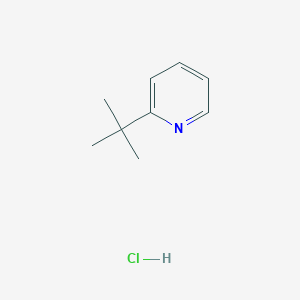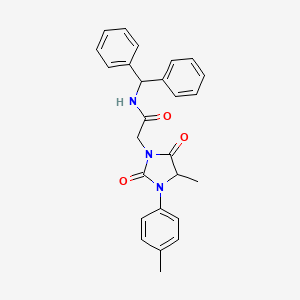
(S)-3-(3-Methoxypyridin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(3-Methoxypyridin-2-yl)morpholine is a chiral compound that features a morpholine ring substituted with a methoxypyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxypyridin-2-yl)morpholine typically involves the reaction of a suitable pyridine derivative with morpholine under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, leading to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
(S)-3-(3-Methoxypyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield reduced pyridine derivatives.
科学研究应用
(S)-3-(3-Methoxypyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-3-(3-Methoxypyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (S)-3-(2-Methoxypyridin-3-yl)morpholine
- (S)-3-(4-Methoxypyridin-2-yl)morpholine
- (S)-3-(3-Methoxypyridin-4-yl)morpholine
Uniqueness
(S)-3-(3-Methoxypyridin-2-yl)morpholine is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
(3S)-3-(3-methoxypyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N2O2/c1-13-9-3-2-4-12-10(9)8-7-14-6-5-11-8/h2-4,8,11H,5-7H2,1H3/t8-/m1/s1 |
InChI 键 |
HKPSOXBBHLZVAV-MRVPVSSYSA-N |
手性 SMILES |
COC1=C(N=CC=C1)[C@H]2COCCN2 |
规范 SMILES |
COC1=C(N=CC=C1)C2COCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


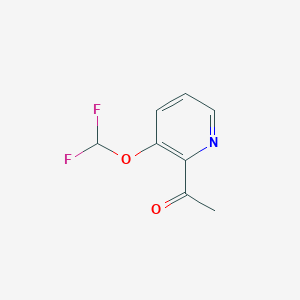
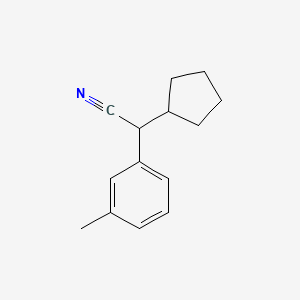
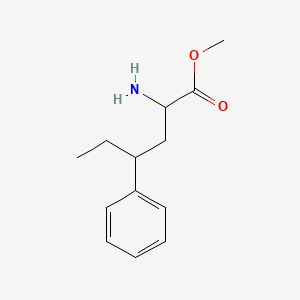
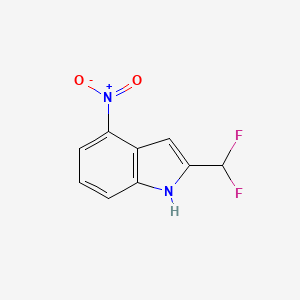
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
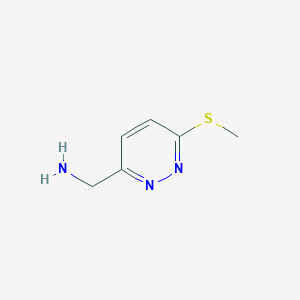
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)

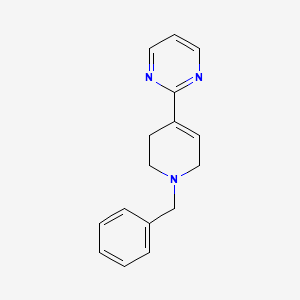
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
